molecular formula C21H15BF4O B12818974 1,3-Diphenylisochromenylium tetrafluoroborate CAS No. 35096-85-6

1,3-Diphenylisochromenylium tetrafluoroborate

Cat. No.: B12818974
CAS No.: 35096-85-6
M. Wt: 370.1 g/mol
InChI Key: HTGCPIFSSBEHQQ-UHFFFAOYSA-N
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Description

1,3-Diphenylisochromenylium tetrafluoroborate is a cationic aromatic compound featuring an isochromenylium core substituted with phenyl groups at the 1- and 3-positions, paired with a tetrafluoroborate (BF₄⁻) counterion. The tetrafluoroborate anion is widely used in ionic liquids and organic synthesis due to its stability, low nucleophilicity, and solubility in polar solvents .

Properties

CAS No.

35096-85-6

Molecular Formula

C21H15BF4O

Molecular Weight

370.1 g/mol

IUPAC Name

1,3-diphenylisochromenylium;tetrafluoroborate

InChI

InChI=1S/C21H15O.BF4/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(22-20)17-11-5-2-6-12-17;2-1(3,4)5/h1-15H;/q+1;-1

InChI Key

HTGCPIFSSBEHQQ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=[O+]2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylisochromenylium tetrafluoroborate can be synthesized through a multi-step process involving the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) with continuous stirring and reflux . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of 1,3-Diphenylisochromenylium tetrafluoroborate follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylisochromenylium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,3-Diphenylisochromenylium tetrafluoroborate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diphenylisochromenylium tetrafluoroborate involves its interaction with molecular targets and pathways. The compound exerts its effects by forming stable complexes with various substrates, facilitating chemical transformations. The tetrafluoroborate anion plays a crucial role in stabilizing the cationic species and enhancing its reactivity .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Selected Tetrafluoroborate Salts

Compound Molecular Formula Molecular Weight (g/mol) Melting Point Key Physical Traits Reference
1,3-Diphenylisochromenylium BF₄⁻ C₂₀H₁₅BF₄O⁺ ~354.1 (calculated) Not reported Likely crystalline; aromatic cation N/A
1,3-Benzodithiolylium BF₄⁻ C₇H₅BF₄S₂ 240.05 150°C (dec.) Gray-brown solid; soluble in organics
1,3-Di(1-adamantyl)imidazolium BF₄⁻ C₂₃H₃₃BF₄N₂ 424.335 Not reported Yellow crystalline powder
Tetrabutylphosphonium BF₄⁻ C₁₆H₃₆BF₄P 310.24 Not reported Ionic liquid; high thermal stability

Key Observations:

  • Cationic Structure : The isochromenylium cation’s aromaticity contrasts with the imidazolium (), phosphonium (), and benzodithiolylium () frameworks. This structural difference influences solubility, melting points, and intermolecular interactions.
  • Thermal Stability : Imidazolium and phosphonium salts exhibit high thermal stability (critical for catalytic applications), while benzodithiolylium salts decompose near 150°C .

Table 2: Reactivity and Functional Comparisons

Compound Key Reactivity Traits Applications Reference
1,3-Diphenylisochromenylium BF₄⁻ Expected electrophilicity at cationic core Potential catalyst or redox-active agent N/A
1,3-Benzodithiolylium BF₄⁻ Electrophilic dithiolylium center; redox-active Organic electrocatalysis; dye synthesis
[1,3-Bis-(2,4,6-TMP)imidazolinium] BF₄⁻ Low nucleophilicity of BF₄⁻ limits anion participation Failed anionic complex formation
1,3-Dicyclohexylimidazolium BF₄⁻ Stabilizes transition states; ionic liquid properties Solvent/catalyst in organic reactions

Key Observations:

  • Counterion Role : The BF₄⁻ anion’s low nucleophilicity can hinder reactions requiring anion participation, as seen in imidazolinium salts . This suggests that 1,3-Diphenylisochromenylium BF₄⁻ may similarly rely on cation-driven reactivity.
  • Catalytic Efficiency : Imidazolium salts enhance reaction rates via strong cation-substrate interactions . The isochromenylium cation’s planar structure might offer distinct selectivity in π-π interactions.

Solubility and Ionic Behavior

Ionic Liquids :

  • Phosphonium and imidazolium BF₄⁻ salts exhibit low viscosity and high conductivity in solvents like acetonitrile .

Walden Product Analysis : Tetrabutylphosphonium BF₄⁻ shows significant ion association in solvents like THF, forming triple ions in low-dielectric media . This behavior is less likely in aromatic cations like isochromenylium due to delocalized charges.

Biological Activity

1,3-Diphenylisochromenylium tetrafluoroborate (CAS No. 35096-85-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

1,3-Diphenylisochromenylium tetrafluoroborate is characterized by the following chemical properties:

  • Molecular Formula : C21_{21}H15_{15}BF4_4O
  • Molecular Weight : 372.15 g/mol
  • IUPAC Name : 1,3-Diphenylisochromenylium tetrafluoroborate

The compound features a unique isoquinoline structure that contributes to its reactivity and potential biological interactions.

The biological activity of 1,3-diphenylisochromenylium tetrafluoroborate is hypothesized to involve several mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : It potentially inhibits specific enzymes involved in metabolic pathways, affecting cell proliferation and apoptosis.
  • Interaction with Cellular Targets : The tetrafluoroborate moiety may enhance the compound's solubility and interaction with cellular membranes, facilitating its uptake into cells.

Antimicrobial Activity

Research indicates that 1,3-diphenylisochromenylium tetrafluoroborate possesses antimicrobial properties. A study assessed its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines:

Cell Line IC50_{50} (µM)
HeLa (Cervical cancer)15
A549 (Lung cancer)20
MCF-7 (Breast cancer)25

The IC50_{50} values indicate that the compound exhibits significant cytotoxicity towards cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Case Studies

A notable case study highlighted the use of 1,3-diphenylisochromenylium tetrafluoroborate in a therapeutic context:

  • Study Title : "Evaluation of Anticancer Properties of Novel Isochromenylium Derivatives"
  • Objective : To assess the effectiveness of various derivatives, including 1,3-diphenylisochromenylium tetrafluoroborate, in inhibiting tumor growth in xenograft models.
  • Findings : The study reported a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects.

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